An In-depth Technical Guide to 3,3-Dimethylthietane: Chemical Properties and Structure
An In-depth Technical Guide to 3,3-Dimethylthietane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and molecular structure of 3,3-dimethylthietane. Due to the limited availability of experimental data for this specific compound, this guide incorporates both reported and computationally predicted data to offer as complete a profile as possible. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided based on established methods for related compounds.
Chemical Identity and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₀S | PubChem[2] |
| Molecular Weight | 102.20 g/mol | PubChem[2] |
| CAS Registry Number | 13188-85-7 | NIST WebBook[1] |
| IUPAC Name | 3,3-dimethylthietane | PubChem[2] |
| Canonical SMILES | CC1(CSC1)C | PubChem[2] |
| InChIKey | RPRIYERFOHERFT-UHFFFAOYSA-N | PubChem[2] |
| Boiling Point | Not Reported | - |
| Melting Point | Not Reported | - |
| Density | Not Reported | - |
| Refractive Index | Not Reported | - |
| Solubility | Inferred to be low in polar solvents | - |
Molecular Structure and Conformational Analysis
The molecular structure of 3,3-dimethylthietane is characterized by a puckered four-membered thietane ring. This non-planar conformation is a result of the ring strain inherent in small cyclic systems. The presence of two methyl groups on the third carbon atom significantly influences the molecule's steric profile and conformational stability.
| Structural Parameter | Value | Source |
| Ring Conformation | Puckered | - |
| C-S-C Bond Angle | ~92° | - |
The deviation of the bond angles from the ideal tetrahedral angle of 109.5° is a key indicator of the ring strain. This strain is a driving force for some of the chemical reactivity observed in thietanes, such as ring-opening reactions.
Figure 1: 2D representation of the 3,3-dimethylthietane structure.
Spectroscopic Data
Detailed experimental spectroscopic data for 3,3-dimethylthietane is limited. The following tables provide available mass spectrometry data and predicted NMR and IR data to aid in the characterization of this compound.
Mass Spectrometry
Mass spectrometry data is available from the NIST WebBook and provides insight into the fragmentation pattern of 3,3-dimethylthietane under electron ionization.
| m/z | Relative Intensity | Putative Fragment |
| 102 | [M]⁺ | C₅H₁₀S⁺ |
| 56 | Base Peak | [C₄H₈]⁺ or [C₃H₄S]⁺ |
| 41 | High | [C₃H₅]⁺ |
Predicted ¹H NMR Spectrum
The following table outlines the predicted proton NMR chemical shifts and multiplicities for 3,3-dimethylthietane. These predictions are based on computational models and provide an estimation of the expected spectrum.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -CH₂- (ring) | 2.8 - 3.2 | Singlet |
| -CH₃ (substituent) | 1.2 - 1.5 | Singlet |
Predicted ¹³C NMR Spectrum
Predicted carbon-13 NMR chemical shifts are provided below to assist in structural confirmation.
| Carbon | Predicted Chemical Shift (ppm) |
| Quaternary C (C(CH₃)₂) | 40 - 45 |
| -CH₂- (ring) | 35 - 40 |
| -CH₃ (substituent) | 25 - 30 |
Predicted Infrared (IR) Spectrum
The predicted IR spectrum of 3,3-dimethylthietane is expected to show characteristic absorptions for C-H and C-S bonds.
| Wavenumber (cm⁻¹) | Vibration Type |
| 2850 - 3000 | C-H stretching (alkane) |
| 1450 - 1470 | C-H bending (CH₂) |
| 1365 - 1385 | C-H bending (CH₃) |
| 600 - 700 | C-S stretching |
Chemical Properties and Reactivity
Thietanes, including 3,3-dimethylthietane, exhibit a range of chemical reactivity, largely influenced by the strained four-membered ring.
Ring-Opening Polymerization
The ring strain in 3,3-dimethylthietane makes it susceptible to ring-opening polymerization, which can be initiated by cationic, anionic, or coordination catalysts. This process leads to the formation of poly(3,3-dimethylthioether).
Catalytic Macrocyclization
In the presence of certain metal catalysts, 3,3-dimethylthietane can undergo oligomerization to form macrocyclic polythioethers. This reaction is of interest for the synthesis of novel host molecules and materials with specific binding properties.
Figure 2: Simplified pathway for catalytic macrocyclization.
Photochemical Reactions
Thietanes can participate in photochemical reactions, such as the thia-Paternò-Büchi reaction, which involves the [2+2] cycloaddition of a thiocarbonyl compound and an alkene to form a thietane ring. While this is a synthetic route to thietanes, the reverse reaction or other photochemical rearrangements of the thietane ring are also possible under UV irradiation.
Experimental Protocols
The following section provides a detailed, representative experimental protocol for the synthesis of 3,3-dimethylthietane. This method is adapted from general procedures for the synthesis of 3,3-disubstituted thietanes.
Synthesis of 3,3-Dimethylthietane
This procedure describes the synthesis of 3,3-dimethylthietane from 1,3-dibromo-2,2-dimethylpropane and sodium sulfide.
Materials:
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1,3-Dibromo-2,2-dimethylpropane
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Sodium sulfide nonahydrate (Na₂S·9H₂O)
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Ethanol
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Water, deionized
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Diethyl ether
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Anhydrous magnesium sulfate
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Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of ethanol and water.
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Addition of Reactant: To the stirring solution of sodium sulfide, add 1,3-dibromo-2,2-dimethylpropane dropwise at room temperature.
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Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Most of the ethanol is removed under reduced pressure using a rotary evaporator.
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Extraction: Add water to the residue and extract the aqueous layer with diethyl ether. Combine the organic extracts.
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Drying and Evaporation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The crude 3,3-dimethylthietane can be purified by distillation under reduced pressure to obtain the final product.
Figure 3: A logical workflow for the synthesis of 3,3-dimethylthietane.
This guide provides a foundational understanding of 3,3-dimethylthietane for researchers and professionals in drug development and chemical sciences. The combination of available experimental data and computational predictions offers a valuable resource for further investigation and application of this compound.

